molecular formula C96H68BN6Ru B1143312 Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron CAS No. 188187-34-0

Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron

Cat. No. B1143312
M. Wt: 1417.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron is a coordination compound containing a ruthenium center . It is an extension of the well-known phenanthroline series of coordination compounds . This compound is used as a protein dye in biochemistry for differentiating and detecting different proteins in laboratory settings .


Synthesis Analysis

Fluorescent ruthenium chelates have been prepared and investigated for staining proteins separated by electrophoresis . Ruthenium II tris (bathophenanthroline disulfonate) is suitable for detection of proteins, with sensitivities in the nanogram range .


Molecular Structure Analysis

The molecular formula of Tetrasodium tris (bathophenanthroline disulfonate) ruthenium (II) is C72H42N6Na4O18RuS6 . It is a sodium salt of a coordination compound .


Chemical Reactions Analysis

Ruthenium (II) tris (bathophenanthroline disulfonate) is used as a protein dye in biochemistry for differentiating and detecting different proteins in laboratory settings . It has become a firmly established and widely used method in proteomic analysis .


Physical And Chemical Properties Analysis

The molar mass of Tetrasodium tris (bathophenanthroline disulfonate) ruthenium (II) is 1,664.54 g·mol−1 . It is a sodium salt of a coordination compound .

Future Directions

The use of Ruthenium II tris (bathophenanthroline disulfonate) as a powerful fluorescent stain for detection of proteins in gel with minimal interference in subsequent mass spectrometry analysis suggests its potential for future applications in proteomics studies . Its compatibility with mass spectrometry makes this method a good compromise for proteomics studies .

properties

IUPAC Name

4,7-diphenyl-1,10-phenanthroline;ruthenium(1+);tetraphenylboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20B.3C24H16N2.Ru/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;/h1-20H;3*1-16H;/q-1;;;;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZXXVCBKASZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H68BN6Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.